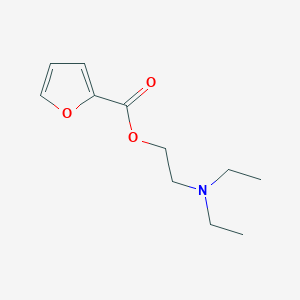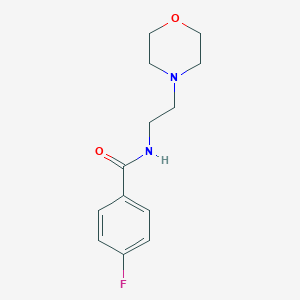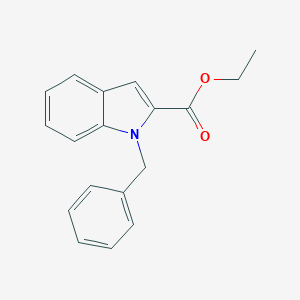![molecular formula C11H9Cl2NO2S2 B184754 N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide CAS No. 6293-06-7](/img/structure/B184754.png)
N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation.
Wirkmechanismus
Diclofenac works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. Prostaglandins are produced by the enzyme cyclooxygenase (COX), which exists in two isoforms, COX-1 and COX-2. Diclofenac inhibits both COX-1 and COX-2, resulting in a reduction in the production of prostaglandins.
Biochemical and Physiological Effects
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Diclofenac has also been shown to reduce the expression of adhesion molecules, which play a role in the recruitment of immune cells to sites of inflammation. In addition, Diclofenac has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied and its mechanism of action is well understood. However, there are also some limitations to the use of Diclofenac in lab experiments. It has been shown to have some cytotoxic effects, particularly at high concentrations. In addition, it has been shown to have some off-target effects, such as the inhibition of platelet aggregation.
Zukünftige Richtungen
There are a number of future directions for the study of Diclofenac. One area of research is the development of more selective COX inhibitors, which could reduce the risk of side effects associated with the use of N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamides. Another area of research is the study of the effects of Diclofenac on the gut microbiome, which has been shown to play a role in the pathogenesis of inflammatory diseases. Finally, there is a need for further research into the long-term effects of Diclofenac use, particularly in relation to the development of cardiovascular disease.
Conclusion
In conclusion, Diclofenac is a widely used N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. Diclofenac has a number of advantages for use in lab experiments, but also has some limitations. There are a number of future directions for the study of Diclofenac, particularly in relation to the development of more selective COX inhibitors and the study of the effects of Diclofenac on the gut microbiome.
Synthesemethoden
The synthesis of Diclofenac involves the reaction of 2,4-dichlorobenzyl chloride with thiophene-2-sulfonamide in the presence of a base such as sodium hydroxide. The reaction results in the formation of Diclofenac, which is then purified and isolated using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been widely used in scientific research for its anti-inflammatory and analgesic properties. It has been studied in various animal models of inflammation and pain, such as carrageenan-induced paw edema and formalin-induced pain. Diclofenac has also been studied in human clinical trials for its efficacy in the treatment of various inflammatory conditions, such as rheumatoid arthritis and osteoarthritis.
Eigenschaften
CAS-Nummer |
6293-06-7 |
|---|---|
Molekularformel |
C11H9Cl2NO2S2 |
Molekulargewicht |
322.2 g/mol |
IUPAC-Name |
N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9Cl2NO2S2/c12-9-4-3-8(10(13)6-9)7-14-18(15,16)11-2-1-5-17-11/h1-6,14H,7H2 |
InChI-Schlüssel |
QBBUOJIPMSQENA-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CSC(=C1)S(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Löslichkeit |
40.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-](/img/structure/B184681.png)


![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-](/img/structure/B184692.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one](/img/structure/B184693.png)
